3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is a complex organic compound that features a quinoline moiety fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the ethoxycarbonyl group and the benzoic acid moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxycarbonyl Group: This step often involves the esterification of the quinoline derivative with ethyl chloroformate under basic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the ethoxycarbonyl quinoline with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of Pd/C or other metal catalysts.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid exerts its effects is often related to its ability to intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various proteins and enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)benzoic acid: A simpler analog lacking the quinoline moiety.
4-Hydroxyquinoline: A related compound with a hydroxyl group instead of the ethoxycarbonyl group.
Benzo[h]quinoline: The core structure without the additional functional groups.
Uniqueness
3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is unique due to its combination of a quinoline core with both ethoxycarbonyl and benzoic acid functionalities
Properties
IUPAC Name |
3-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-9-4-3-6-14(17)10-11-18(20)21(19)25-16-8-5-7-15(12-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJWINYCGQZPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)O)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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